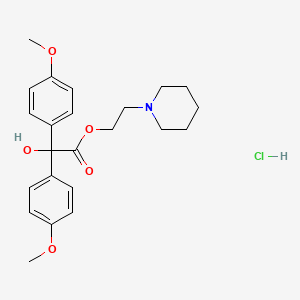
2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated with hydroxylamine hydrochloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions. The use of anhydrous potassium carbonate as a base is common in these processes .
化学反応の分析
Types of Reactions
2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
類似化合物との比較
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: A similar compound with antioxidant and antimicrobial potential.
Piperidinones: Compounds with similar structural features and biological activities.
Uniqueness
2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of piperidine and methoxyphenyl groups contributes to its versatility in various applications .
特性
CAS番号 |
6636-67-5 |
|---|---|
分子式 |
C23H30ClNO5 |
分子量 |
435.9 g/mol |
IUPAC名 |
2-piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C23H29NO5.ClH/c1-27-20-10-6-18(7-11-20)23(26,19-8-12-21(28-2)13-9-19)22(25)29-17-16-24-14-4-3-5-15-24;/h6-13,26H,3-5,14-17H2,1-2H3;1H |
InChIキー |
IPDHDNPNUPSNJT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(=O)OCCN3CCCCC3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


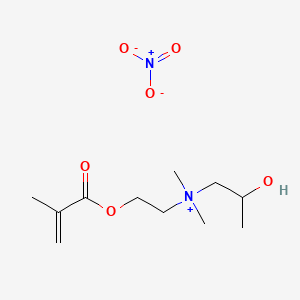
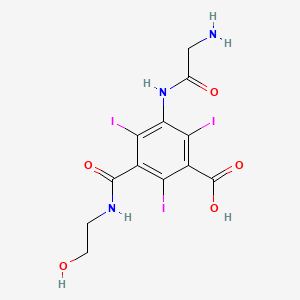
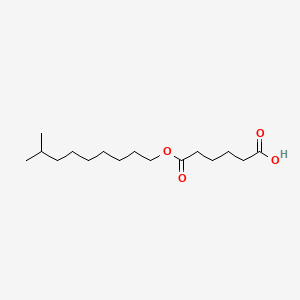
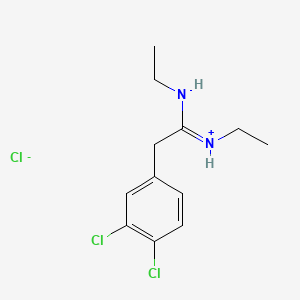
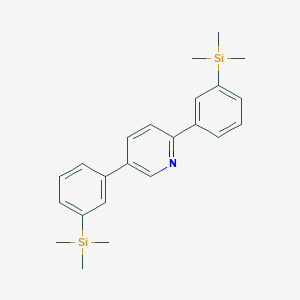

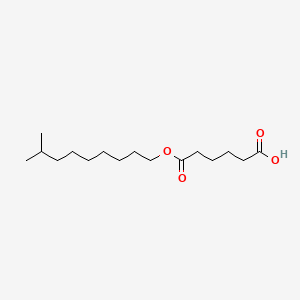
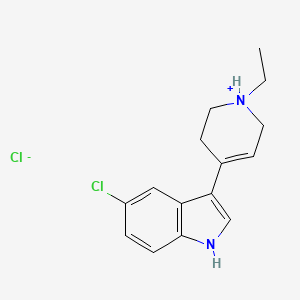



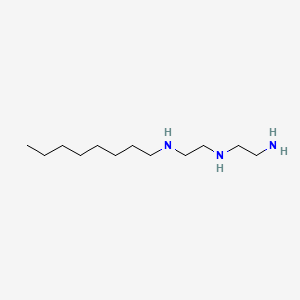
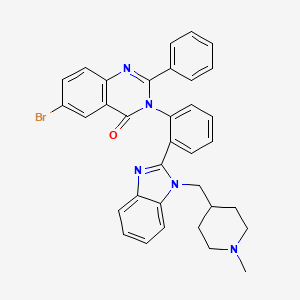
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
